molecular formula C9H11NO3 B14841591 2-Hydroxy-4-methoxy-N-methylbenzamide

2-Hydroxy-4-methoxy-N-methylbenzamide

Cat. No.: B14841591
M. Wt: 181.19 g/mol
InChI Key: VIIACHDEXGHMRC-UHFFFAOYSA-N
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Description

2-Hydroxy-4-methoxy-N-methylbenzamide is an organic compound with a molecular formula of C9H11NO3 It is a derivative of benzamide, characterized by the presence of hydroxy, methoxy, and N-methyl functional groups on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxy-4-methoxy-N-methylbenzamide typically involves the reaction of 2-hydroxy-4-methoxybenzoic acid with methylamine. The reaction is carried out under reflux conditions in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride to facilitate the formation of the amide bond. The reaction mixture is then neutralized and purified to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by employing continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and enhances the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-4-methoxy-N-methylbenzamide undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a quinone derivative.

    Reduction: The carbonyl group in the amide can be reduced to form an amine.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Amines.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

2-Hydroxy-4-methoxy-N-methylbenzamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: It serves as a probe to study enzyme-substrate interactions and protein-ligand binding.

    Medicine: The compound is investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-Hydroxy-4-methoxy-N-methylbenzamide involves its interaction with specific molecular targets. The hydroxy and methoxy groups facilitate binding to enzymes and receptors, modulating their activity. The N-methyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    2-Hydroxy-4-methoxybenzaldehyde: Similar structure but with an aldehyde group instead of an amide.

    4-Hydroxy-N-methoxy-N-methylbenzamide: Similar structure but with the hydroxy group at a different position.

    2,3-Dimethoxybenzamide: Contains two methoxy groups instead of one hydroxy and one methoxy group.

Uniqueness

2-Hydroxy-4-methoxy-N-methylbenzamide is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties. The presence of both hydroxy and methoxy groups allows for versatile chemical modifications, while the N-methyl group enhances its biological activity and membrane permeability.

Properties

Molecular Formula

C9H11NO3

Molecular Weight

181.19 g/mol

IUPAC Name

2-hydroxy-4-methoxy-N-methylbenzamide

InChI

InChI=1S/C9H11NO3/c1-10-9(12)7-4-3-6(13-2)5-8(7)11/h3-5,11H,1-2H3,(H,10,12)

InChI Key

VIIACHDEXGHMRC-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)C1=C(C=C(C=C1)OC)O

Origin of Product

United States

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